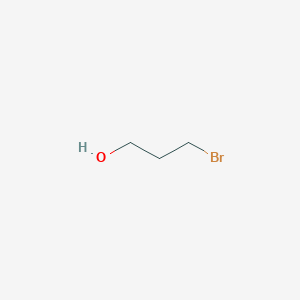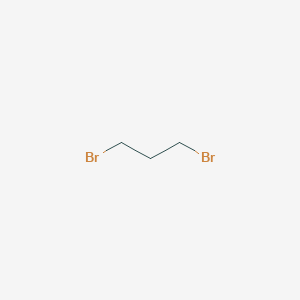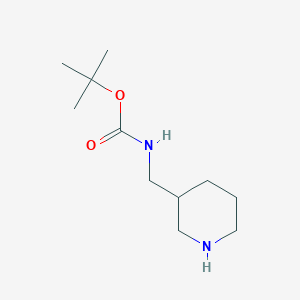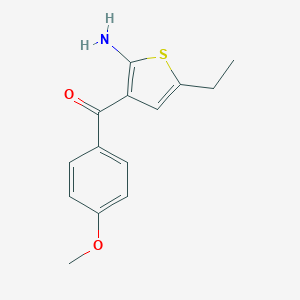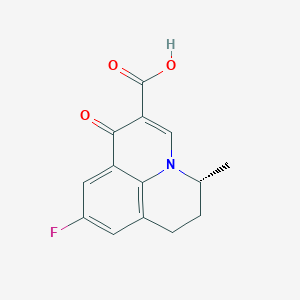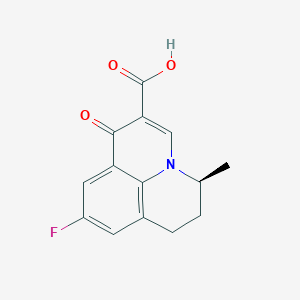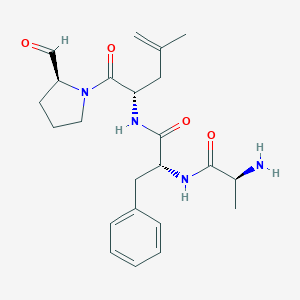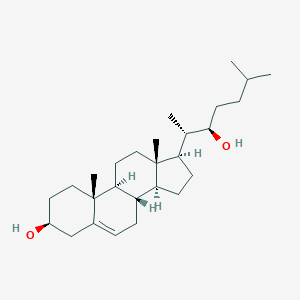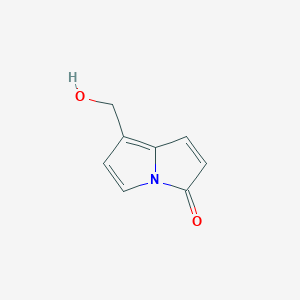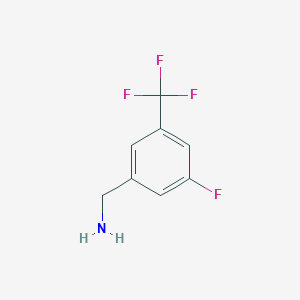![molecular formula C16H34O8P2 B121533 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane CAS No. 150250-33-2](/img/structure/B121533.png)
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as BDP and is a phosphonate ester that has been synthesized through a unique method.
Wirkmechanismus
The mechanism of action of BDP is not yet fully understood. However, it is believed that the compound exerts its antiviral and anticancer effects by inhibiting various enzymes and proteins involved in viral replication and cancer cell proliferation.
Biochemische Und Physiologische Effekte
BDP has been shown to have low toxicity, making it a relatively safe compound for use in scientific research. However, further studies are needed to fully understand the biochemical and physiological effects of BDP on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDP in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, BDP has been shown to have potent antiviral and anticancer properties, making it a promising candidate for the development of new therapies.
However, one limitation of using BDP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, further studies are needed to fully understand the toxicity and potential side effects of BDP on living organisms.
Zukünftige Richtungen
There are several potential future directions for the study of BDP. One area of interest is the development of new antiviral therapies based on BDP. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential use in the development of new cancer therapies.
In agriculture, BDP has the potential to be developed into a new class of insecticides and fungicides that are less harmful to the environment and human health than traditional pesticides. Finally, the potential use of BDP in the development of new materials, such as flame retardants and polymer composites, is an area of ongoing research.
Synthesemethoden
The synthesis of 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane involves the reaction between 3-chloro-1,2-propanediol and diethyl phosphite in the presence of a strong base such as sodium hydride. The resulting product is then treated with sodium hydroxide to yield the desired compound. This method is relatively simple and efficient, making it an attractive option for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, BDP has been found to exhibit potent antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. BDP has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
In agriculture, BDP has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. BDP has also been investigated for its potential use in the development of new materials, such as flame retardants and polymer composites.
Eigenschaften
IUPAC Name |
2-[3,3-bis(diethoxyphosphoryl)propoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8P2/c1-5-21-25(17,22-6-2)16(26(18,23-7-3)24-8-4)12-14-20-15-11-9-10-13-19-15/h15-16H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKXZDAEQKSJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCOC1CCCCO1)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
